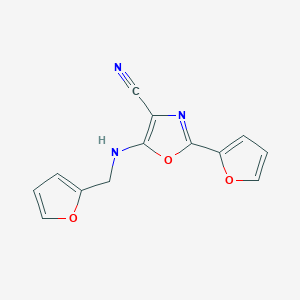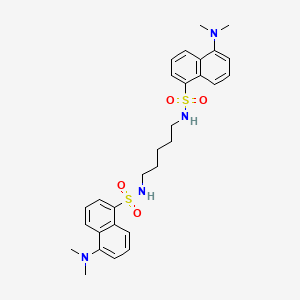
Didansylcadaverine
Descripción general
Descripción
Didansylcadaverine, also known as N-(5-Aminopentyl)-5-dimethylaminonaphthalene-1-sulfonamide, is a fluorescent dye commonly used in biological research. It is a lysosomotropic agent that accumulates in acidic and lipid-rich regions, making it useful for monitoring autophagy and other cellular processes.
Mecanismo De Acción
- Didansylcadaverine is an autofluorescent compound used for labeling autophagic vacuoles .
- Its primary target is transglutaminase , an enzyme that catalyzes the cross-linking of proteins by forming ε-(γ-glutamyl)lysine bonds .
- Specifically, it inhibits vesicular transport and decreases rotavirus sequestering in cells when pre-treated .
- This compound has the following properties:
- Its accumulation in these vacuoles reflects its specific interactions with membrane components and its ability to be trapped by the acidic environment .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Análisis Bioquímico
Biochemical Properties
Didansylcadaverine plays a significant role in biochemical reactions, particularly in the study of autophagy. It interacts with various biomolecules, including membrane lipids, due to its lysosomotropic nature. The compound inhibits vesicular transport and decreases the sequestering of rotavirus in L cells when pre-treated . This compound is also used as an endocytosis inhibitor in human proximal tubular HK-2 cells, mouse J774A.1 macrophages, and human A549 epithelial cells .
Cellular Effects
This compound influences various cellular processes, including endocytosis and autophagy. It inhibits receptor-mediated endocytosis by covalently coupling to cellular membranes, thereby interfering with endocytic vesicles . Additionally, this compound is used to label autophagic vacuoles in cardiomyocytes for fluorescence microscopy studies . The compound’s accumulation in autophagic vacuoles is due to ion trapping and specific interactions with membrane lipids .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific interactions with membrane lipids and ion trapping. It acts as an inhibitor of the fibrin-stabilizing factor and epidermal growth factor internalization . This compound is also a fluorescent substrate for the assay of transamidating enzymes . The compound’s autofluorescent properties make it a valuable tool for monitoring autophagy and studying the molecular mechanisms underlying this process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is stable when stored at -20°C and is soluble in methanol, DMSO, and acetic acid . Long-term studies have shown that this compound preferentially accumulates in autophagic vacuoles due to ion trapping and specific interactions with membrane lipids .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of the compound may lead to toxic or adverse effects. Studies have shown that this compound can inhibit vesicular transport and decrease rotavirus sequestering in L cells when pre-treated . It is important to determine the appropriate dosage to avoid potential toxicity and ensure the desired effects in animal models.
Metabolic Pathways
This compound is involved in metabolic pathways related to autophagy and endocytosis. The compound interacts with enzymes and cofactors that regulate these processes. This compound’s role as an endocytosis inhibitor and its accumulation in autophagic vacuoles highlight its involvement in metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific interactions with membrane lipids. The compound’s lysosomotropic nature allows it to accumulate in acidic and lipid-rich regions . This compound inhibits vesicular transport and decreases rotavirus sequestering in L cells when pre-treated . Its transport and distribution are crucial for its function as a fluorescent probe in biochemical research.
Subcellular Localization
This compound’s subcellular localization is primarily in autophagic vacuoles and other acidic and lipid-rich regions. The compound’s lysosomotropic properties enable it to preferentially accumulate in these areas . This compound’s subcellular localization is essential for its activity and function as a fluorescent probe for monitoring autophagy and studying cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Didansylcadaverine can be synthesized through a multi-step process involving the reaction of cadaverine with dansyl chloride. The reaction typically occurs in an organic solvent such as methanol or dimethyl sulfoxide (DMSO) under basic conditions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is often produced in powder form and stored at low temperatures to maintain stability.
Análisis De Reacciones Químicas
Types of Reactions
Didansylcadaverine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, didansylcadaverine is used as a fluorescent probe to study molecular interactions and reaction mechanisms. Its ability to emit light upon excitation makes it valuable for tracking chemical processes in real-time.
Biology
This compound is widely used in biological research to monitor autophagy, a cellular process involved in the degradation and recycling of cellular components. The compound accumulates in autophagic vacuoles, allowing researchers to visualize and quantify autophagic activity.
Medicine
In medicine, this compound is used to study the internalization and trafficking of proteins within cells. It acts as an inhibitor of transglutaminase, an enzyme involved in protein cross-linking, making it useful for investigating diseases related to protein aggregation.
Industry
In industrial applications, this compound is used in the development of fluorescent sensors and diagnostic tools. Its fluorescence properties make it suitable for detecting specific molecules and monitoring environmental changes.
Comparación Con Compuestos Similares
Similar Compounds
Monodansylcadaverine: Similar to didansylcadaverine but with a single dansyl group.
Dansylcadaverine: A related compound with similar fluorescence properties.
Cadaverine: A simpler diamine without the fluorescent dansyl groups.
Uniqueness
This compound is unique due to its dual dansyl groups, which enhance its fluorescence properties and make it more effective for monitoring cellular processes. Its ability to inhibit transglutaminase and accumulate in autophagic vacuoles sets it apart from other similar compounds.
Propiedades
IUPAC Name |
5-(dimethylamino)-N-[5-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentyl]naphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O4S2/c1-32(2)26-16-8-14-24-22(26)12-10-18-28(24)38(34,35)30-20-6-5-7-21-31-39(36,37)29-19-11-13-23-25(29)15-9-17-27(23)33(3)4/h8-19,30-31H,5-7,20-21H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJKPOZTSFSPTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCCNS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30204094 | |
| Record name | Didansylcadaverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30204094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55521-24-9 | |
| Record name | Didansylcadaverine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055521249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Didansylcadaverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30204094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does Didansylcadaverine interfere with the internalization of the dengue virus-induced suppressor cytokine?
A2: Yes, this compound has been shown to inhibit the internalization of the suppressor cytokine (SF) in dengue virus studies. [] This cytokine is involved in a suppressor T cell cascade where it binds to receptors on macrophages. Pretreatment of macrophages with this compound, a known inhibitor of endocytosis, prevents the internalization of SF bound to its high-affinity receptors. [] This suggests that this compound interferes with the receptor-mediated endocytosis process crucial for the suppressor signal transmission.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



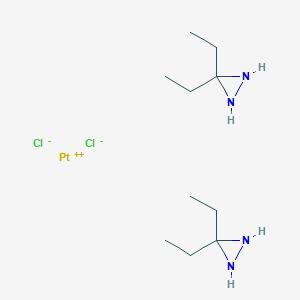
![N-[(1S,3aS,3bR,10aR,10bS,12aS)-10a,12a-dimethyl-7-oxo-2,3,3a,3b,4,5,8,9,10,10b,11,12-dodecahydro-1H-indeno[4,5-i][3]benzazepin-1-yl]acetamide](/img/structure/B1221519.png)
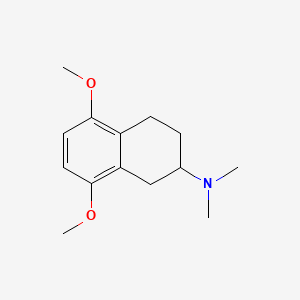
![9-{5,6-Dideoxy-6-[hydroxy(phosphonooxy)phosphoryl]hexofuranosyl}-9H-purin-6-amine](/img/structure/B1221524.png)
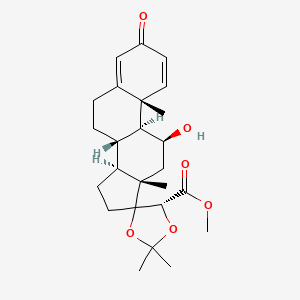
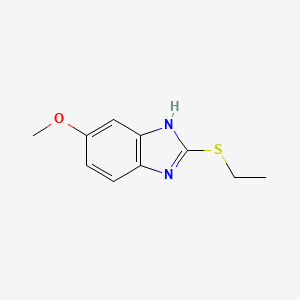

![n-[3-(Pyridin-2-yldisulfanyl)propanoyl]glutamic acid](/img/structure/B1221528.png)
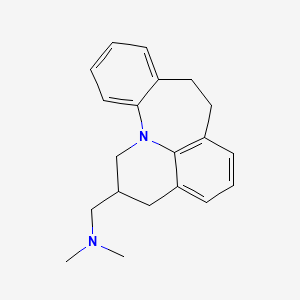
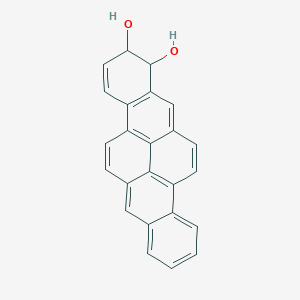
![(4Ar,10bS)-10-methoxy-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridine;hydrochloride](/img/structure/B1221536.png)
![7-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-oxoethyl]amino]-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid ethyl ester](/img/structure/B1221538.png)
